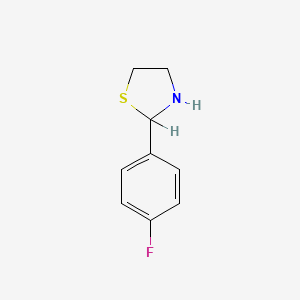

2-(4-Fluorophenyl)thiazolidine

Overview

Description

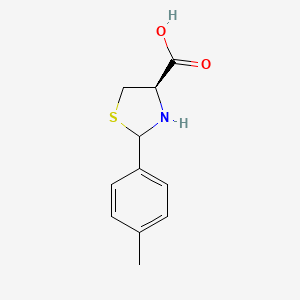

“2-(4-Fluorophenyl)thiazolidine” is a compound that contains a thiazolidine core, which is a five-membered heterocyclic ring containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties . The empirical formula of the compound is C10H10FNO2S and it has a molecular weight of 227.26 .

Synthesis Analysis

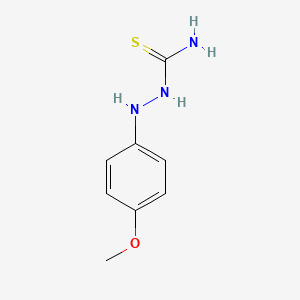

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 4-Fluorobenzaldehyde was used for the preparation of 2-(4-fluorophenyl)thiazolidin-4-one derivatives .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular formula of “2-(4-Fluorophenyl)thiazolidine” is C10H10FNO2S .Chemical Reactions Analysis

Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes . Under physiological conditions, this reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

The compound “2-(4-Fluorophenyl)thiazolidine” is a solid . It has a molecular weight of 227.26 .Scientific Research Applications

Antibacterial Activity

Thiazolidine-based compounds, such as 2-(4-Fluorophenyl)thiazolidine, have shown significant antibacterial activity. For instance, some synthesized compounds have demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antioxidant Activity

These compounds also exhibit antioxidant properties. Certain thiazolidine-based compounds have displayed better DPPH radical scavenging potency compared to ascorbic acid .

Antiproliferative Activity

Thiazolidine-based Schiff base compounds have been found to have antiproliferative activities . This makes them potential candidates for cancer treatment research.

Enzyme Modulation

These compounds have the ability to modulate the activity of many enzymes involved in metabolism . This property can be harnessed in the development of drugs targeting specific metabolic pathways.

Anticancer Activity

Thiazolidine derivatives have been found to show anticancer activity against MCF-7 with the SRB method . This suggests potential applications in the development of anticancer therapeutics.

Xanthine Oxidase Inhibitors

A series of novel thiazolidine-2-thione derivatives have been synthesized as xanthine oxidase (XO) inhibitors . XO is an enzyme involved in purine metabolism and its inhibition can be useful in the treatment of gout and other related conditions.

Neuroprotective Activity

Thiazolidine motifs have been found to have neuroprotective activity . This suggests potential applications in the development of drugs for neurodegenerative diseases.

Anti-inflammatory Activity

Thiazolidine-based compounds have also demonstrated anti-inflammatory activities . This makes them potential candidates for the development of anti-inflammatory drugs.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Fluorophenyl)thiazolidine are peroxisome proliferator-activated receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . These receptors are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

2-(4-Fluorophenyl)thiazolidine, like other thiazolidinediones, acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by 2-(4-Fluorophenyl)thiazolidine affects various biochemical pathways. It leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This shift in metabolic activity makes cells more dependent on the oxidation of carbohydrates, specifically glucose, for energy . Thiazolidin-4-ones have also been reported to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Pharmacokinetics

Similar compounds, such as thiazolidine-2,4-diones bearing heterocyclic rings, have been shown to have good in silico calculated admet profiles .

Result of Action

The activation of PPARγ by 2-(4-Fluorophenyl)thiazolidine leads to a shift in metabolic activity, making cells more dependent on the oxidation of carbohydrates, specifically glucose, for energy . This can have various effects at the molecular and cellular level, depending on the specific context. For example, thiazolidin-4-ones have been reported to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Action Environment

The action, efficacy, and stability of 2-(4-Fluorophenyl)thiazolidine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of thiazolidine products . .

Safety and Hazards

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVFGDPOEAQORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986116 | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)thiazolidine | |

CAS RN |

67086-80-0 | |

| Record name | Thiazolidine, 2-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

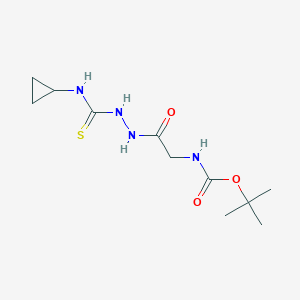

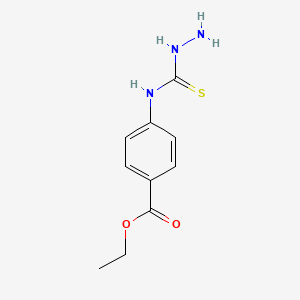

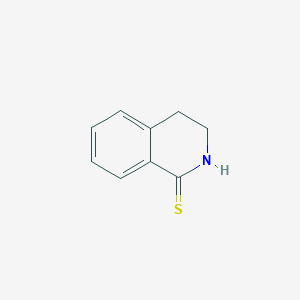

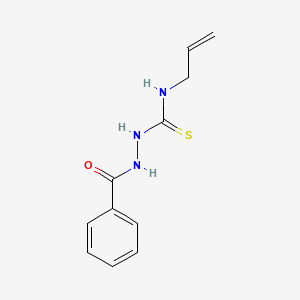

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)